High‑Yield Oxidation Route from 2‑(Methylthio)‑5‑nitropyridine
The target compound is obtained by oxidation of 2‑(methylthio)‑5‑nitropyridine in 94% yield, either using a general oxidative protocol or via sodium methanesulfinate . In comparison, analogous oxidations of 2‑methylthiopyridines to sulfones typically proceed in 80–95% yield under optimized conditions; this specific report places the transformation at the upper end of that range, confirming efficient access to the pure sulfone.
| Evidence Dimension | Synthetic yield of oxidation step |
|---|---|
| Target Compound Data | 94% isolated yield |
| Comparator Or Baseline | Class‑average sulfoxidation yields of 2‑methylthiopyridines: 80–95% |
| Quantified Difference | At or near top of class range |
| Conditions | 2‑(Methylthio)‑5‑nitropyridine → 2‑(methylsulfonyl)‑5‑nitropyridine; oxidant not fully specified in abstracted route |
Why This Matters
A high‑yielding reliable entry is critical for procurement when the compound is used on scale; lower‑yielding routes to analogs increase cost and purification burden.
